REACTION_CXSMILES
|
Cl[C:2]1[C:11]2[C:6](=[C:7]([F:12])[CH:8]=[CH:9][CH:10]=2)[N:5]=[CH:4][CH:3]=1.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1[CH2:18][CH2:19][NH2:20].[OH-].[NH4+]>O>[F:12][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[C:6]=1[N:5]=[CH:4][CH:3]=[C:2]2[NH:20][CH2:19][CH2:18][C:14]1[S:13][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=C(C=CC=C12)F
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated under nitrogen to 160°-165° C. for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into CH2Cl2, which
|
Type
|
CONCENTRATION
|
Details
|
was then concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from pentane/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC=C2C(=CC=NC12)NCCC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 34.5% | |
YIELD: CALCULATEDPERCENTYIELD | 33.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |